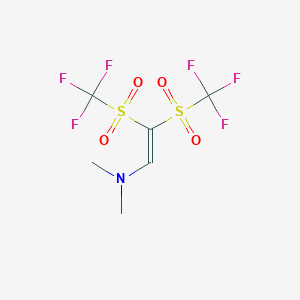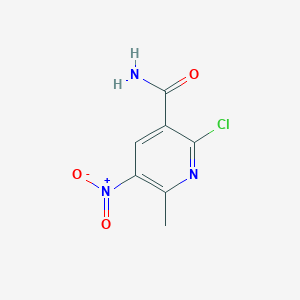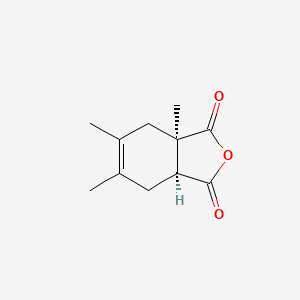![molecular formula C28H30P2Si B14600105 Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- CAS No. 59557-18-5](/img/structure/B14600105.png)
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is an organophosphorus compound characterized by its unique structure, which includes a dimethylsilylene bridge connecting two methylene groups, each bonded to a diphenylphosphine moiety. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand due to its ability to form stable complexes with transition metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of dichloromethane with sodium diphenylphosphide can yield the desired compound. The general reaction scheme is as follows :
[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- exerts its effects involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The dimethylsilylene bridge provides additional stability to the complex, making it more effective in catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diphosphine ligands such as:
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is unique due to its dimethylsilylene bridge, which imparts additional stability and flexibility to the ligand. This structural feature distinguishes it from other diphosphine ligands and enhances its performance in catalytic applications .
Propiedades
Número CAS |
59557-18-5 |
|---|---|
Fórmula molecular |
C28H30P2Si |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
[diphenylphosphanylmethyl(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C28H30P2Si/c1-31(2,23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
Clave InChI |
YQHRQVQNJGVQEM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)




phosphanium chloride](/img/structure/B14600077.png)
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)



